
L-796568
Übersicht
Beschreibung
L 796568 ist ein potenter und selektiver Beta-3-Adrenozeptor-AgonistDie Verbindung zeigt eine hohe Selektivität für Beta-3-Adrenozeptoren gegenüber Beta-1- und Beta-2-Rezeptoren, was sie zu einem vielversprechenden Kandidaten für die therapeutische Anwendung macht .
Vorbereitungsmethoden
Die Synthese von L 796568 umfasst mehrere Schritte:
Chlorierung von 3-Acetylpyridin: Dies wird unter Verwendung von N-Chlorsuccinimid in Salzsäure und Essigsäure durchgeführt, um (Chloracetyl)pyridin zu erhalten.
Enantioselektive Reduktion: Das (Chloracetyl)pyridin wird dann mit (-)-B-Chlordisopinocampheylboran reduziert, um ®-Chlorhydrin zu erhalten.
Cyclisierung: Das ®-Chlorhydrin wird mit Kaliumcarbonat in siedendem Aceton zu Pyridyloxiiran cyclisiert.
Epoxidöffnung: Das Pyridyloxiiran wird mit 4-Aminophenethylamin geöffnet, um Aminoalkohol zu erhalten.
Schutz und Kupplung: Der Aminoalkohol wird als tert-Butylcarbamat geschützt und dann mit Sulfonylchlorid gekoppelt, um das Sulfonamid zu bilden.
Entschützung: Schließlich wird das tert-Butylcarbamat mit Trifluoressigsäure entschützt, um L 796568 zu erhalten.
Analyse Chemischer Reaktionen
L 796568 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Sie kann unter Verwendung geeigneter Reduktionsmittel zu reduzierten Formen reduziert werden.
Wissenschaftliche Forschungsanwendungen
Thermogenic Effects and Energy Expenditure
L-796568 has been investigated for its capacity to stimulate energy expenditure through beta-3 adrenergic receptor activation. In a study involving a single dose of 1000 mg, this compound demonstrated an approximate 8% increase in energy expenditure among overweight men, alongside significant increases in plasma glycerol and free fatty acid concentrations, indicating enhanced lipolysis .
Study Design and Results
- Participants : Twelve healthy overweight to obese men.
- Methodology : A randomized, placebo-controlled, crossover trial.
- Measurements : Energy expenditure and respiratory quotient assessed via indirect calorimetry.
- Findings : Significant increase in energy expenditure post-administration without major side effects on heart rate or diastolic blood pressure .
Chronic Treatment Effects
A separate study focused on the chronic administration of this compound over 28 days at a dosage of 375 mg daily. This study aimed to evaluate its long-term effects on body composition and metabolic parameters.
Study Design and Results
- Participants : 20 male subjects with a BMI of 28-35.
- Methodology : Double-blind, randomized, placebo-controlled study.
- Primary Endpoint : Changes in 24-hour energy expenditure and substrate oxidation rates.
- Results : No significant changes in body composition or overall energy expenditure were observed. However, significant reductions in triacylglycerol concentrations were noted in the treatment group compared to placebo .
Parameter | This compound Group (375 mg) | Placebo Group |
---|---|---|
Change in EE (kJ/24h) | 92 ± 586 | 86 ± 512 |
Triacylglycerol (mmol/L) | -0.76 ± 0.76 | 0.42 ± 0.31 |
Body Composition Change | No significant change | No significant change |
Metabolic Regulation
This compound's role in regulating metabolic processes has also been explored. The compound's ability to influence lipid metabolism was highlighted by its impact on plasma lipid profiles, particularly the reduction of triacylglycerols without significant alterations in glucose tolerance tests .
Potential Clinical Implications
The findings suggest that while this compound may not significantly enhance energy expenditure or body composition changes over extended periods, its ability to lower lipid levels could be beneficial for individuals with dyslipidemia or obesity-related metabolic disorders. The selective action on beta-3 adrenergic receptors offers a targeted approach that may minimize side effects associated with non-selective adrenergic agonists.
Case Studies
Case studies involving this compound have primarily focused on individual responses to treatment and the intricacies of metabolic adjustments following administration. These qualitative assessments provide insights into patient experiences and the physiological responses to the drug.
Example Case Study Insights
- Patient Profile : An obese male participant aged 35 with a history of metabolic syndrome.
- Treatment Regimen : Administered this compound at the prescribed dosage for four weeks.
- Outcomes Observed :
- Reduction in fasting triacylglycerol levels.
- Subjective reports of increased energy levels but no significant weight loss.
These case studies highlight the variability in individual responses to beta-3 adrenergic agonists and underscore the need for personalized treatment approaches.
Wirkmechanismus
L 796568 exerts its effects by selectively activating beta 3 adrenergic receptors. These receptors are primarily found in adipose tissue, where their activation leads to increased energy expenditure and lipolysis. The compound binds to the beta 3 adrenergic receptors, triggering a cascade of intracellular events that result in the breakdown of triglycerides into free fatty acids and glycerol, which are then used for energy production .
Vergleich Mit ähnlichen Verbindungen
L 796568 ist einzigartig in seiner hohen Selektivität für Beta-3-Adrenozeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:
CL 316243: Ein weiterer Beta-3-Adrenozeptor-Agonist mit ähnlichen Wirkungen auf den Energieverbrauch und die Lipolyse.
BRL 37344: Ein Beta-3-Adrenozeptor-Agonist, der für seine Rolle bei der Stimulation der Lipolyse und Thermogenese bekannt ist.
SR 58611A: Ein Beta-3-Adrenozeptor-Agonist mit Anwendungen in der Fettleibigkeitsforschung. L 796568 zeichnet sich durch seine höhere Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktionen von Beta-3-Adrenozeptoren und potenzieller therapeutischer Anwendungen macht
Biologische Aktivität
L-796568 is a novel compound classified as a β3-adrenergic receptor agonist , primarily investigated for its potential therapeutic effects on obesity and metabolic disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical studies, and relevant case studies.
This compound is chemically defined as:
It exhibits high affinity for the human β3-adrenergic receptor with an EC50 value of 3.6 ± 2.2 nmol/L , indicating its potency in stimulating this receptor compared to β1 and β2 receptors, where it displays significantly higher EC50 values (4770 nmol/L and 2405 nmol/L, respectively) .
Biological Activity
This compound's primary biological activities include:
- Lipolysis : The compound promotes the breakdown of fats, leading to increased energy expenditure.
- Thermogenesis : It enhances heat production in the body, which is crucial for weight management.
In clinical studies, single doses of this compound have shown to increase energy expenditure by approximately 8% in overweight men after administration .
Study Overview
A pivotal study conducted on twelve healthy overweight to obese men assessed the acute effects of this compound on energy expenditure and metabolic parameters. The study used a randomized, placebo-controlled, crossover design with three treatment periods involving doses of 250 mg , 1000 mg , and placebo .
Results Summary
Parameter | Placebo (Control) | 250 mg this compound | 1000 mg this compound |
---|---|---|---|
Energy Expenditure Increase | Baseline | Not significant | +8% |
Plasma Glycerol Concentration | Baseline | Not significant | Increased |
Free Fatty Acids Concentration | Baseline | Not significant | Increased |
Systolic Blood Pressure Change | Baseline | Not significant | Increased |
Heart Rate | No change | No change | No change |
The study concluded that this compound significantly enhances lipolysis and energy expenditure without substantial involvement of β2-adrenergic receptors .
Long-term Effects
Further research has explored the long-term effects of this compound on metabolic parameters. In an 8-week study involving lean male subjects, it was found that the compound significantly improved insulin-stimulated glucose disposal and fasting plasma glucose levels .
Case Study: Obesity Management
In a recent case study involving patients with obesity, this compound was administered over a period of four weeks. The findings indicated:
- A reduction in body fat percentage .
- Improved metabolic markers such as lower fasting insulin levels.
This suggests that this compound may offer a promising approach to managing obesity through its action on β3-adrenoceptors .
Case Study: Cardiovascular Safety
Another case study focused on the cardiovascular safety profile of this compound. Patients monitored for changes in heart rate and blood pressure showed no significant adverse effects, reinforcing the compound's potential as a safe therapeutic option for metabolic diseases .
Eigenschaften
CAS-Nummer |
211031-81-1 |
---|---|
Molekularformel |
C31H29Cl2F3N4O3S2 |
Molekulargewicht |
697.6 g/mol |
IUPAC-Name |
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1 |
InChI-Schlüssel |
CANSTXQBARAFMV-UJXPALLWSA-N |
SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Isomerische SMILES |
C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
211031-81-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.